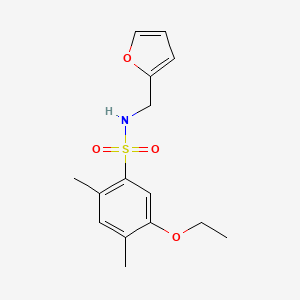
1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime, also known as IPDCO, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. IPDCO is a derivative of pyrrole and is commonly used as a building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime is not fully understood, but it is believed to involve the formation of complexes with metal ions. These complexes can then interact with biological molecules, leading to changes in their structure and function.
Biochemical and Physiological Effects:
1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been shown to have a range of biochemical and physiological effects, including the ability to bind to metal ions and to inhibit the activity of enzymes. 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has also been shown to have antioxidant properties and to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime in lab experiments is its versatility. 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime can be used as a building block for the synthesis of other compounds, as a fluorescent probe, or as a ligand for metal complexes. However, one of the limitations of using 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime. One area of interest is the development of new drugs based on 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime and its derivatives. Another area of interest is the use of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime as a tool for studying biological processes, such as the role of metal ions in disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime involves several steps, including the reaction of 4-iodobenzaldehyde with 2,5-dimethylpyrrole to form an intermediate compound, which is then treated with hydroxylamine hydrochloride to yield 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime. The synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime is relatively straightforward and can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has also been investigated for its potential use in the development of new drugs and as a tool for studying biological processes.
Propriétés
IUPAC Name |
N-[[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O/c1-9-7-11(8-15-17)10(2)16(9)13-5-3-12(14)4-6-13/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTLVLOEGQIJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B5776064.png)
![N-(2-methoxyphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776067.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)





![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)
